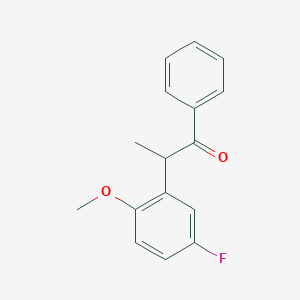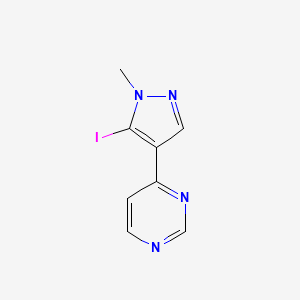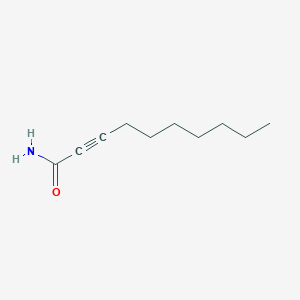
Dec-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-2-ynamide is a chemical compound characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure makes it a valuable reagent in organic synthesis, enabling the development of various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-2-ynamide can be synthesized through several methods. One common approach involves the reaction of β-iodo-enamides with sodium methoxide and ICl in methanol . Another method includes the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, using triflic acid as a catalyst .
Industrial Production Methods: For industrial-scale production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method ensures cost-effectiveness and convenience, making this compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions: Dec-2-ynamide undergoes a variety of reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Brønsted Acid-Mediated Reactions: These include cycloaddition, cyclization, and intramolecular alkoxylation-initiated rearrangement.
Transition Metal-Catalyzed Reactions: These reactions often involve catalysts like palladium or copper.
Major Products: The reactions of this compound can lead to the formation of various N-heterocyclic compounds, valuable in medicinal chemistry and material science .
Scientific Research Applications
Dec-2-ynamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of multifunctional compounds and challenging architectures.
Biology: Plays a role in the development of bioactive molecules and pharmaceuticals.
Industry: Employed in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of Dec-2-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. For instance, in amide bond formation, the ynamide undergoes hydrocarboxylation followed by aminolysis, facilitated by secondary interactions that stabilize the transition state . This mechanism is crucial for its effectiveness in various synthetic applications.
Comparison with Similar Compounds
But-2-ynamide: Slightly less reactive but more stable compared to Dec-2-ynamide.
Propiolamides: More reactive than but-2-ynamides but less stable.
Uniqueness: this compound stands out due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo diverse reactions and form complex structures highlights its uniqueness in comparison to similar compounds .
Properties
CAS No. |
920287-03-2 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
dec-2-ynamide |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-7H2,1H3,(H2,11,12) |
InChI Key |
PBKWDTFBPABONP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
-isoquinolinyl)-](/img/structure/B12634112.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)
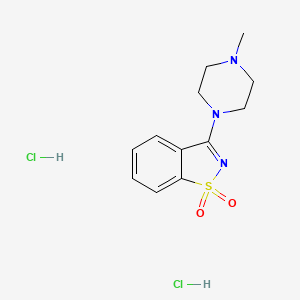
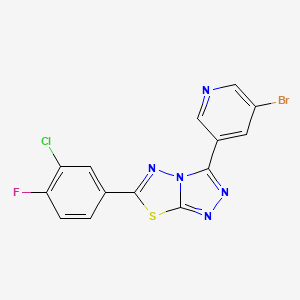
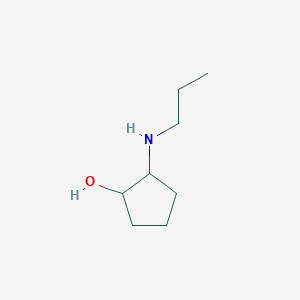
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)
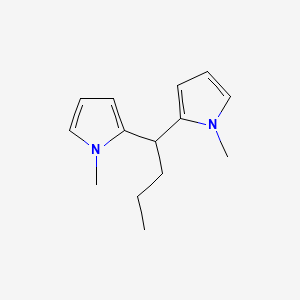
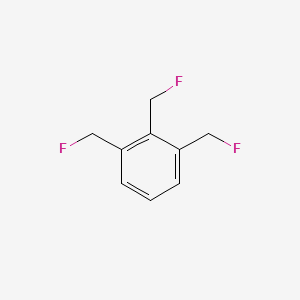
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
